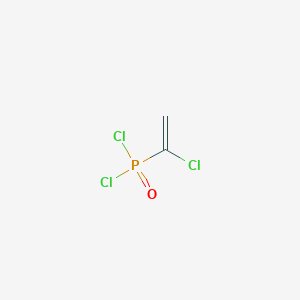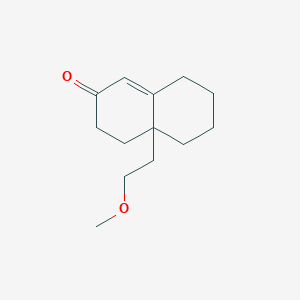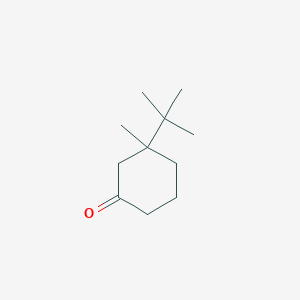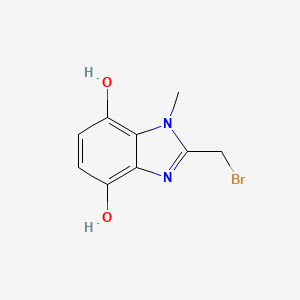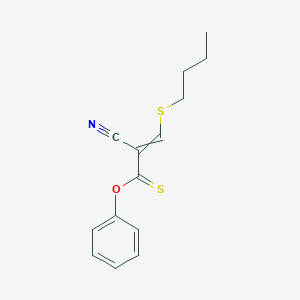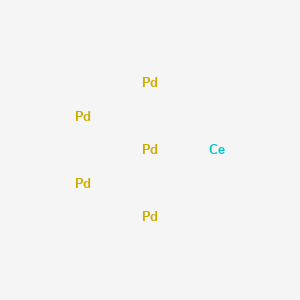
Cerium--palladium (1/5)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cerium–palladium (1/5) can be synthesized through various methods. One common approach involves the thermal decomposition of cerium(III) complexes, such as cerium(III) nitrate or cerium(III) chloride, to form cerium oxide (CeO2). Palladium(II) nitrate is then introduced to the preformed cerium oxide using wetness impregnation, often assisted by microwave irradiation to ensure uniform dispersion of the palladium. The final product is obtained by calcination under a reduced atmosphere of 10% hydrogen in helium at 700°C for 2 hours .
Industrial Production Methods: Industrial production of cerium–palladium (1/5) typically involves similar methods but on a larger scale. The use of metal complex decomposition and microwave-assisted wetness impregnation ensures high yield and uniformity of the product. The process is optimized to achieve the desired properties, such as high surface area and active palladium species content .
Análisis De Reacciones Químicas
Types of Reactions: Cerium–palladium (1/5) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, cerium in the compound can exist in multiple oxidation states, primarily Ce(III) and Ce(IV), which allows it to participate in redox reactions .
Common Reagents and Conditions: Common reagents used in reactions involving cerium–palladium (1/5) include strong oxidizing agents like peroxodisulfate or bismuthate for oxidation reactions. Reduction reactions often involve hydrogen gas or other reducing agents. The reaction conditions vary depending on the desired outcome but typically involve elevated temperatures and controlled atmospheres .
Major Products Formed: The major products formed from reactions involving cerium–palladium (1/5) depend on the specific reaction. For example, oxidation reactions may produce cerium(IV) oxide and palladium(II) oxide, while reduction reactions may yield metallic palladium and cerium(III) hydroxide .
Aplicaciones Científicas De Investigación
Cerium–palladium (1/5) has numerous scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including methane steam reforming and methanol oxidation . In biology and medicine, cerium–palladium (1/5) nanoparticles are explored for their potential antioxidant and catalytic properties, which can be beneficial in biomedical applications . In industry, the compound is used in automotive catalysts to control exhaust emissions and improve fuel efficiency .
Mecanismo De Acción
The mechanism by which cerium–palladium (1/5) exerts its effects involves the interaction of cerium and palladium atoms at the molecular level. Cerium’s ability to switch between Ce(III) and Ce(IV) oxidation states facilitates redox reactions, while palladium acts as a catalyst, enhancing reaction rates and selectivity. The combination of these elements creates a synergistic effect, improving the overall efficiency of the compound in various applications .
Comparación Con Compuestos Similares
- Cerium oxide (CeO2)
- Palladium oxide (PdO)
- Cerium-doped palladium (Ce-Pd)
Uniqueness: Cerium–palladium (1/5) is unique due to its specific ratio of cerium to palladium, which provides distinct catalytic properties not found in other similar compounds. The presence of cerium enhances the stability and activity of palladium, making it more effective in catalytic applications compared to pure palladium or cerium-doped palladium .
Conclusion
Cerium–palladium (1/5) is a compound with significant potential in various scientific and industrial applications. Its unique properties, preparation methods, and mechanisms of action make it a valuable material for research and development in fields such as catalysis, medicine, and environmental science.
Propiedades
Número CAS |
90314-60-6 |
|---|---|
Fórmula molecular |
CePd5 |
Peso molecular |
672.2 g/mol |
Nombre IUPAC |
cerium;palladium |
InChI |
InChI=1S/Ce.5Pd |
Clave InChI |
VVTPVLSTJGNNDW-UHFFFAOYSA-N |
SMILES canónico |
[Pd].[Pd].[Pd].[Pd].[Pd].[Ce] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)

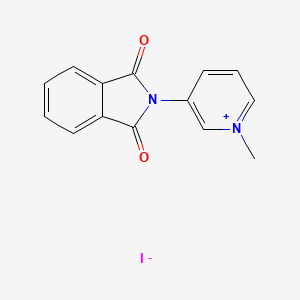
![1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane](/img/structure/B14349709.png)
